molecular formula C18H20FN3O3S B2880284 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide CAS No. 2034335-81-2

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide

Cat. No.: B2880284
CAS No.: 2034335-81-2
M. Wt: 377.43
InChI Key: XVMIRJYQTVOSFY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide involves multiple steps:

  • Starting Material Preparation: : The initial step involves the synthesis of the benzo[c][1,2,5]thiadiazole core with appropriate substitutions.

  • Fluorination and Methylation: : The benzo[c][1,2,5]thiadiazole derivative is then selectively fluorinated and methylated using specific reagents under controlled conditions.

  • Coupling Reaction: : The ethyl linker is introduced through a coupling reaction between the substituted benzo[c][1,2,5]thiadiazole and an ethylamine derivative.

  • Formation of Phenylpropanamide: : The final step involves the formation of the phenylpropanamide moiety, typically through an amide coupling reaction facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound can scale up the laboratory synthesis process. These methods employ batch or continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Industrial fluorination and methylation often involve more efficient reagents and catalysts to optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide undergoes a variety of chemical reactions, including:

  • Oxidation: : Typically involves oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids.

  • Reduction: : Reduction reactions may utilize reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, involving reagents like halides or alkylating agents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

  • Substitution: : Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduction to corresponding amines or alcohols.

  • Substitution: : Introduction of new functional groups at specific positions on the aromatic ring.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide finds applications in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in the design of ligands and catalysts.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored as a candidate for drug development, especially in targeting specific enzymes or receptors.

  • Industry: : Applied in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide involves interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or ion channels that are modulated by the compound's presence.

  • Pathways Involved: : The compound may interact with signaling pathways, inhibiting or activating specific biochemical processes depending on its structure and functional groups.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide exhibits unique characteristics:

  • Comparison Compounds

    • 6-Fluorobenzo[c][1,2,5]thiadiazole derivatives without the ethyl and phenylpropanamide groups.

    • Similar thiadiazole compounds with different substitutions.

  • Uniqueness: : The specific fluorine, methyl, ethyl, and phenylpropanamide substitutions confer distinct electronic properties, enhancing its potential as a versatile chemical scaffold.

The compound's distinct structural features enable unique interactions and applications, setting it apart from related thiadiazole derivatives.

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzamide core and a thiadiazole moiety. The molecular formula is C17H17F2N3O4SC_{17}H_{17}F_{2}N_{3}O_{4}S, with a molecular weight of 397.4 g/mol. The structural formula can be represented as follows:

InChI Key AACGEDQJCKSDFD UHFFFAOYSA N\text{InChI Key AACGEDQJCKSDFD UHFFFAOYSA N}

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC17H17F2N3O4S
Molecular Weight397.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C17H17F2N3O4S/c1-...

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. The presence of the fluoro and methyl substituents in this compound enhances its efficacy against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer properties of thiadiazole derivatives. The compound has been observed to induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as the p53 pathway. Specific mechanisms include the activation of caspases and the upregulation of pro-apoptotic proteins .

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutics.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been evaluated. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which play a critical role in inflammation .

Neuroprotective Effects

Emerging research suggests that thiadiazole derivatives may possess neuroprotective properties. Preliminary studies indicate that this compound can mitigate oxidative stress-induced neuronal damage by enhancing antioxidant defenses and reducing reactive oxygen species (ROS) levels in neuronal cell cultures .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation: Its structural features allow it to bind effectively to various receptors, influencing downstream signaling pathways involved in cell proliferation and survival.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-13(14-6-4-3-5-7-14)18(23)20-10-11-22-17-12-15(19)8-9-16(17)21(2)26(22,24)25/h3-9,12-13H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMIRJYQTVOSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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